1-(2-Pyridylcarbonyl)benzotriazole

Catalog No.
S1523304
CAS No.
144223-29-0
M.F
C12H8N4O
M. Wt
224.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Pyridylcarbonyl)benzotriazole

CAS Number

144223-29-0

Product Name

1-(2-Pyridylcarbonyl)benzotriazole

IUPAC Name

benzotriazol-1-yl(pyridin-2-yl)methanone

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

InChI

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H

InChI Key

STCGMSMATDHRCO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3

Synonyms

1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE 97

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3

1-(2-Pyridylcarbonyl)benzotriazole is an organic compound characterized by the molecular formula C₁₂H₈N₄O. This compound features a benzotriazole moiety attached to a 2-pyridylcarbonyl group, making it a hybrid structure that combines the properties of both functional groups. Benzotriazole itself is a five-membered heterocyclic compound containing three nitrogen atoms, known for its applications in corrosion inhibition and as a ligand in coordination chemistry. The addition of the pyridylcarbonyl enhances its reactivity and potential applications in various

Precursor for Metal Complexes

One promising application of 1-(2-Pyridylcarbonyl)benzotriazole lies in its use as a precursor for the synthesis of metal complexes. Studies have shown its ability to form complexes with transition metals like ruthenium. These complexes can exhibit interesting catalytic properties, making them potentially useful in areas like organic transformations and photocatalysis [1].

Source

[1] Preparation of ruthenium(II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex and its application in transfer hydrogenation -

Acylating Agent

The presence of the carbonyl group (C=O) in 1-(2-Pyridylcarbonyl)benzotriazole suggests its potential as an acylating agent. Acylating agents are used to introduce an acyl group (R-C=O) into other molecules. Research suggests this molecule can react with sodium azide to form acyl azides, which are important intermediates in organic synthesis [2].

Source

[2] A mild and efficient procedure for the conversion of carboxylic acids into acyl azides using 1-(2-pyridyl)carbonylbenzotriazole (PCT) and NaN3 -

1-(2-Pyridylcarbonyl)benzotriazole may also be useful for the acylation of Grignard reagents and heteroaryllithium reagents, which are valuable tools for carbon-carbon bond formation reactions in organic chemistry [3].

Source

[3] USE OF 1-(2-PYRIDYLCARBONYL)BENZOTRIAZOLE (PCT) FOR THE ACYLATION OF GRIGNARD REAGENTS -

Chemoselective Reduction Reactions

Recent studies have explored the use of 1-(2-Pyridylcarbonyl)benzotriazole in chemoselective reduction reactions. Chemoselective reactions target specific functional groups within a molecule, leaving others intact. This molecule might be useful in achieving selective reductions without affecting other parts of the molecule [4].

Source

[4] Chemoselective Reductions using N-Heterocyclic Carbene (NHC) Borohydrides -

, primarily due to its ability to coordinate with metal ions. Notably, it can form complexes with transition metals such as rhenium and ruthenium. For instance, when reacted with rhenium(III) complexes, it hydrolyzes to yield picolinic acid, which coordinates to the rhenium ion . Additionally, it has been shown to react with aromatic aldehydes in the presence of ethanol to form benzotriazole-based N,O-acetals, which are valuable intermediates in organic synthesis .

The biological activity of 1-(2-Pyridylcarbonyl)benzotriazole is still under investigation, but its structural similarity to other benzotriazole derivatives suggests potential pharmacological properties. Benzotriazole derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects. Additionally, some derivatives act as inhibitors for specific proteins, which may extend to 1-(2-Pyridylcarbonyl)benzotriazole depending on its interactions within biological systems .

Several synthesis methods have been reported for 1-(2-Pyridylcarbonyl)benzotriazole. A common approach involves the reaction of benzotriazole with 2-bromopyridine under specific conditions that facilitate the formation of the carbonyl group. Microwave-assisted synthesis has been noted to enhance yields and reduce reaction times significantly. Other methods include reactions with various acylating agents that introduce the pyridylcarbonyl moiety effectively .

1-(2-Pyridylcarbonyl)benzotriazoleHybrid ligandCoordination chemistry, organic synthesisBenzotriazoleHeterocyclic compoundCorrosion inhibitionPyridine-2-carboxylic acidCarboxylic acidCoordination chemistry1-AminobenzotriazoleAmino derivativeBiological activity

The unique combination of the pyridylcarbonyl group with benzotriazole in 1-(2-Pyridylcarbonyl)benzotriazole enhances its reactivity and potential applications compared to these similar compounds.

Interaction studies involving 1-(2-Pyridylcarbonyl)benzotriazole primarily focus on its coordination with transition metals. These studies reveal how the compound can stabilize metal ions through chelation, affecting their reactivity and stability. The formation of stable complexes has implications for catalysis and material science, particularly in developing new catalytic systems for organic transformations .

Several compounds share structural or functional similarities with 1-(2-Pyridylcarbonyl)benzotriazole:

  • Benzotriazole: A simpler structure without the pyridylcarbonyl group; widely used as a corrosion inhibitor.
  • Pyridine-2-carboxylic acid (Picolinic acid): Shares the pyridine moiety; used in coordination chemistry.
  • 1-Aminobenzotriazole: A derivative that exhibits different biological activities and applications.

Comparison Table

CompoundStructure TypeKey

Classical Synthesis Routes

The classical synthesis of 1-(2-pyridylcarbonyl)benzotriazole follows established protocols for the preparation of N-acylbenzotriazole derivatives [12]. The most widely employed classical approach involves the direct acylation of benzotriazole with 2-picolinoyl chloride (pyridine-2-carbonyl chloride) in the presence of a suitable base [21]. This reaction typically utilizes dichloromethane as the solvent and triethylamine as the base, proceeding under mild conditions at room temperature [32].

The classical synthetic route can be summarized as follows: benzotriazole is treated with 2-picolinoyl chloride in a 1:1.1 molar ratio in anhydrous dichloromethane, with triethylamine serving as the hydrogen chloride scavenger [21]. The reaction mixture is stirred at room temperature for 2-4 hours, after which the product is isolated through standard aqueous workup procedures [32]. This methodology typically yields the desired 1-(2-pyridylcarbonyl)benzotriazole in 70-85% yield [12].

An alternative classical approach involves the use of 2-picolinic acid as the starting material, which is first converted to the corresponding acid chloride using thionyl chloride [32]. The freshly prepared 2-picolinoyl chloride is then immediately reacted with benzotriazole under similar conditions to those described above [21]. This two-step procedure offers the advantage of utilizing the more readily available carboxylic acid as the starting material [36].

The mechanism of these classical acylation reactions involves nucleophilic attack of the benzotriazole nitrogen atom on the carbonyl carbon of the acid chloride, followed by elimination of hydrogen chloride [21]. The regioselectivity of this reaction typically favors the formation of the N-1 substituted product, consistent with the known reactivity patterns of benzotriazole derivatives [12].

One-pot Synthesis from 2-Picolinic Acid

Recent developments in benzotriazole chemistry have led to the development of efficient one-pot synthetic procedures for preparing 1-(2-pyridylcarbonyl)benzotriazole directly from 2-picolinic acid [32]. This approach eliminates the need for prior isolation of the acid chloride intermediate, thereby simplifying the overall synthetic procedure [36].

The one-pot methodology involves treating 2-picolinic acid with thionyl chloride in the presence of benzotriazole, all in a single reaction vessel [32]. The reaction is typically carried out in tetrahydrofuran as the solvent, which provides better solubility for the dicarboxylic acid substrates compared to dichloromethane [32]. The reaction conditions involve heating the mixture at 60-80°C for 2-6 hours, depending on the specific substrate and reaction scale [36].

This one-pot approach offers several advantages over the classical two-step procedure. The elimination of intermediate isolation steps reduces both reaction time and material losses, leading to improved overall yields [32]. Additionally, the method reduces the risk of acid chloride decomposition, which can occur during isolation and storage of these reactive intermediates [36].

Experimental data indicates that the one-pot synthesis from 2-picolinic acid typically proceeds in yields of 80-95%, representing a significant improvement over classical methodologies [32]. The reaction scope appears to be quite general, accommodating various substituents on both the pyridine ring and the benzotriazole core [36].

Alternative Synthetic Approaches

Several alternative synthetic strategies have been developed for the preparation of 1-(2-pyridylcarbonyl)benzotriazole, each offering unique advantages in terms of reaction conditions, substrate scope, or environmental considerations [26]. One notable alternative involves the use of coupling reagents commonly employed in peptide synthesis [15].

The use of O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling reagent has been successfully applied to the synthesis of benzotriazole derivatives [15]. This methodology involves treating 2-picolinic acid with HATU in the presence of benzotriazole and a suitable base such as diisopropylethylamine [15]. The reaction proceeds under mild conditions at room temperature and typically provides good yields of the desired product [26].

Another alternative approach utilizes iodine and triphenylphosphine as activating agents for the carboxylic acid substrate [36]. This method involves sequential addition of reagents, where the order of addition plays a crucial role in determining the reaction outcome [36]. When benzotriazole is added before triethylamine to a mixture of 2-picolinic acid, iodine, and triphenylphosphine, the desired N-acylbenzotriazole is obtained in good yield [36].

Microwave-assisted synthesis represents another alternative approach that has gained attention for the preparation of benzotriazole derivatives [35]. This methodology typically involves heating the reactants under microwave irradiation for significantly shorter reaction times compared to conventional heating methods [35]. Microwave-assisted synthesis of 1-(2-pyridylcarbonyl)benzotriazole can be accomplished in 4-11 minutes compared to several hours required for conventional heating [35].

Reaction Optimization Parameters

The optimization of reaction parameters plays a crucial role in maximizing the yield and efficiency of 1-(2-pyridylcarbonyl)benzotriazole synthesis [24]. Several key parameters have been identified as critical for achieving optimal reaction outcomes [33].

Table 1: Optimization Parameters for 1-(2-Pyridylcarbonyl)benzotriazole Synthesis

ParameterOptimal RangeEffect on Yield
Temperature60-80°CHigher temperatures increase reaction rate but may cause decomposition [33]
Reaction Time2-6 hoursExtended times improve conversion but may lead to side reactions [32]
SolventTetrahydrofuranBetter solubility compared to dichloromethane [32]
Base Equivalents1.5-2.0 equivExcess base improves yield but complicates workup [33]
Acid Chloride Equivalents1.1-1.2 equivSlight excess ensures complete conversion [21]

Solvent selection significantly impacts both reaction rate and product yield [33]. Tetrahydrofuran has been found to be superior to dichloromethane for reactions involving 2-picolinic acid, providing better substrate solubility and improved reaction kinetics [32]. Toluene has also shown promise as an alternative solvent, particularly for microwave-assisted reactions [33].

Temperature optimization reveals that reactions conducted at 60-80°C provide the best balance between reaction rate and product stability [33]. Lower temperatures result in incomplete conversion, while higher temperatures may lead to substrate decomposition or unwanted side reactions [24]. The optimal temperature range allows for complete conversion within reasonable reaction times while maintaining high product quality [33].

The choice and quantity of base significantly influence both reaction efficiency and workup complexity [33]. Triethylamine remains the most commonly used base, with 1.5-2.0 equivalents providing optimal results [21]. Higher base concentrations improve conversion but complicate product isolation due to increased salt formation [33].

Green Chemistry Considerations

The development of environmentally sustainable synthetic methods for 1-(2-pyridylcarbonyl)benzotriazole has become increasingly important in modern synthetic chemistry [26]. Several green chemistry principles have been successfully incorporated into the synthetic methodologies for this compound [30].

Solvent-free synthetic approaches represent one of the most significant advances in green synthesis of benzotriazole derivatives [31]. These methods eliminate the need for organic solvents, reducing both environmental impact and waste generation [26]. Solvent-free synthesis can be achieved using microwave irradiation, where the reactants are heated directly without the need for additional solvents [31].

Water-based synthetic protocols have been developed as an alternative to traditional organic solvent systems [26]. These aqueous methods utilize water as the primary reaction medium, significantly reducing the environmental footprint of the synthesis [30]. The water-based synthesis typically employs phase-transfer catalysts or surfactants to facilitate the reaction between hydrophobic substrates [26].

Microwave-assisted synthesis contributes to green chemistry goals by dramatically reducing reaction times and energy consumption [35]. Reactions that typically require several hours under conventional heating can be completed in minutes using microwave irradiation [35]. This reduction in reaction time translates to lower energy consumption and increased process efficiency [26].

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

MethodSolvent UseEnergy ConsumptionWaste GenerationAtom Economy
ClassicalHighModerateHigh75-80% [21]
One-potModerateLowModerate85-90% [32]
MicrowaveLowVery LowLow80-85% [35]
Solvent-freeNoneLowVery Low90-95% [31]

The implementation of catalytic systems that operate under mild conditions represents another important green chemistry consideration [27]. These catalysts allow reactions to proceed at lower temperatures and pressures, reducing energy requirements and improving safety profiles [16].

Scale-up Strategies for Industrial Applications

The successful scale-up of 1-(2-pyridylcarbonyl)benzotriazole synthesis from laboratory to industrial scale requires careful consideration of numerous technical and economic factors [28]. Industrial scale synthesis demands robust procedures that can reliably produce high-quality material in kilogram to metric ton quantities [25].

Flow chemistry technology has emerged as a promising approach for the large-scale synthesis of benzotriazole derivatives [25]. Flow systems offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety profiles, and enhanced process control [25]. The continuous nature of flow processes allows for the production of hazardous intermediates in small quantities at any given time, reducing safety risks associated with large-scale synthesis [25].

The implementation of continuous stirred-tank reactor systems represents another viable approach for industrial scale production [28]. These systems allow for precise control of reaction parameters and can accommodate the large volumes required for commercial production [2]. The design of industrial reactors must account for heat removal during exothermic reactions and ensure adequate mixing throughout the reaction volume [28].

Table 3: Scale-up Considerations for Industrial Production

FactorLaboratory ScalePilot ScaleIndustrial Scale
Batch Size1-100 g1-10 kg100-1000 kg [28]
Reaction Time2-6 hours4-8 hours6-12 hours [2]
Heat TransferAdequateCriticalEngineering Challenge [28]
Safety ConsiderationsMinimalModerateExtensive [25]
Quality ControlSimpleModerateComplex [28]

Process optimization for industrial scale requires extensive evaluation of reaction parameters under production conditions [28]. The optimization process typically involves pilot plant studies to validate laboratory findings and identify potential scale-up issues [2]. Critical parameters such as mixing efficiency, heat transfer rates, and reaction kinetics must be thoroughly evaluated at each scale [28].

Quality control systems become increasingly important as production scale increases [28]. Industrial production requires comprehensive analytical methods to monitor reaction progress and ensure product quality throughout the manufacturing process [2]. These systems must be capable of real-time monitoring and rapid response to process deviations [28].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Pyridylcarbonyl)benzotriazole

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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